
1-(4-Fluoronaphthyl) trifluoromethyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluoronaphthyl) trifluoromethyl ketone is a chemical compound with the molecular formula C12H6F4O It is characterized by the presence of a trifluoromethyl group attached to a ketone functional group, along with a fluoronaphthyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoronaphthyl) trifluoromethyl ketone typically involves the introduction of a trifluoromethyl group to a naphthyl ketone precursor. One common method is the reaction of 4-fluoronaphthalene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 1-(4-Fluoronaphthyl) trifluoromethyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the naphthyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of 4-fluoronaphthoic acid.
Reduction: Formation of 1-(4-fluoronaphthyl) methanol.
Substitution: Formation of various substituted naphthyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Fluoronaphthyl) trifluoromethyl ketone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl ketone group, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-(4-Fluoronaphthyl) trifluoromethyl ketone involves its interaction with molecular targets through the trifluoromethyl ketone group. This group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The fluoronaphthyl moiety enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
類似化合物との比較
- 1-(4-Chloronaphthyl) trifluoromethyl ketone
- 1-(4-Bromonaphthyl) trifluoromethyl ketone
- 1-(4-Methoxynaphthyl) trifluoromethyl ketone
Comparison: 1-(4-Fluoronaphthyl) trifluoromethyl ketone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and methoxy analogs, the fluorine atom provides higher electronegativity and smaller atomic radius, leading to stronger interactions with biological targets and potentially higher potency in enzyme inhibition. Additionally, the fluorine atom enhances the compound’s metabolic stability, making it a more attractive candidate for pharmaceutical development.
特性
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoronaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O/c13-10-6-5-9(11(17)12(14,15)16)7-3-1-2-4-8(7)10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOFZZWESGTEOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630358 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-fluoronaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664364-14-1 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-fluoronaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)

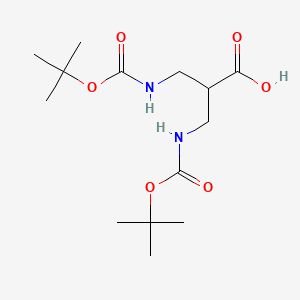
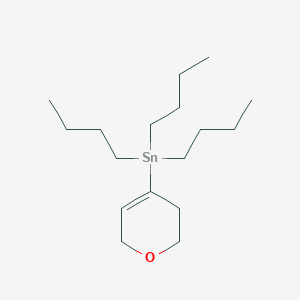

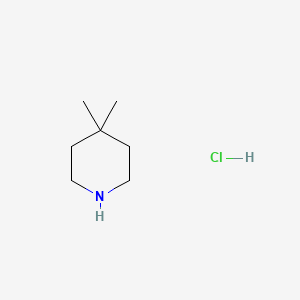

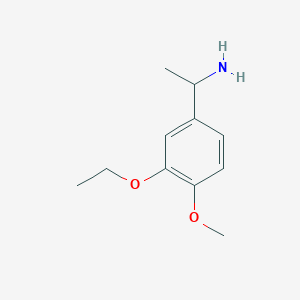
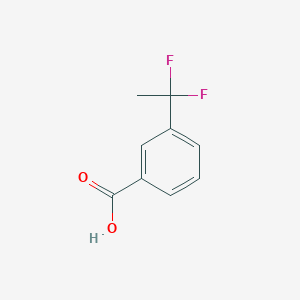

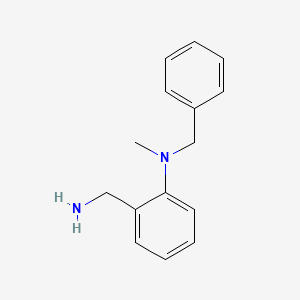
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)


